2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is an organic compound classified as a ketone, characterized by the presence of a chlorophenyl group and an oxolane (tetrahydrofuran) ring. Its molecular formula is CHClO, and it has a molecular weight of approximately 224.68 g/mol. This compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its unique structure and potential biological activities .
The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction between 2-chlorobenzaldehyde and an oxolane derivative. The process can be facilitated by the use of catalysts such as acids or bases to enhance reaction efficiency.
The molecular structure of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can be represented by its SMILES notation: C1CC(OC1)C(=O)CC2=CC=CC=C2Cl. The compound features:
The compound can undergo various chemical reactions, including:
The products formed from these reactions depend on specific conditions and reagents used:
The mechanism by which 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets within biological systems:
Safety data for this compound is limited; users are advised to consult specific safety data sheets for handling instructions .
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one has several applications in scientific research:
The synthesis of 2-(2-chlorophenyl)-1-(oxolan-2-yl)ethan-1-one employs meticulously designed multistep pathways to address challenges in regioselectivity and functional group compatibility. Retrosynthetic analysis typically disconnects the molecule at the ketone group, yielding 2-chlorophenylacetic acid derivatives and tetrahydrofuran (oxolan) precursors as key building blocks [3] [6]. Convergent strategies couple these fragments late in the synthesis to minimize side reactions. Optimization focuses on:
Table 1: Optimization Parameters for Key Coupling Steps
| Parameter | Unoptimized Yield | Optimized Yield | Critical Factor |
|---|---|---|---|
| Solvent | 35% (THF) | 82% (DMF) | Polarity & stability |
| Temperature | 45% (0°C) | 78% (–10°C) | Anion stability |
| Catalyst Loading | 50% (0.5 mol%) | 92% (2 mol%) | Reaction rate acceleration |
Critical intermediates enable modular assembly of the target compound:
Table 2: Key Intermediates and Their Functions
| Intermediate | Preparation Method | Role in Synthesis | Yield |
|---|---|---|---|
| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | Friedel-Crafts acylation | Electrophilic C₂ unit | 78% |
| 2-(Oxolan-2-yl)lithium | Halogen-metal exchange (2-bromooxolan/BuLi) | Nucleophile for ketone formation | 85% |
| Cyclopropyltrifluoroborate | Suzuki-Miyaura coupling of potassium salts | Cyclopropane ring introduction | 70–90% |
Acylation methodologies anchor the chlorophenyl moiety to the oxolan ring:
Chlorination techniques install the ortho-chloro group early in synthesis:
Table 3: Acylation and Chlorination Reaction Conditions
| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (1.2 eq), DCM, 0°C→RT, 4h | 2-(2-Chlorophenyl)-2-oxoethyloxolan | 72% | >95% ortho |
| Directed Chlorination | n-BuLi/TMEDA, C₂Cl₆, THF, –78°C | 2-Chlorophenylacetic acid derivative | 68% | 98% ortho |
| Nucleophilic Acylation | Oxolan-2-COCl, 2-Cl-C₆H₄Li, Et₂O, –78°C | Target ketone | 85% | N/A |
For derivatives like 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)-2-hydroxyethanone, cyclopropanation employs:
Stereochemical outcomes depend on:
Table 4: Cyclopropanation Methods for Advanced Derivatives
| Method | Conditions | Diastereoselectivity (dr) | Application Scope |
|---|---|---|---|
| Simmons-Smith | CH₂I₂/Zn(Cu), Et₂O, reflux | 5:1–10:1 | Allylic alcohols, enol ethers |
| Cobalt-Catalyzed Coupling | CoCl₂, Alkyl iodide, CyclopropylMgBr | >95% retention | Primary/secondary alkyl iodides |
| Deborylative Cyclization | gem-Bis(boronates), K₂CO₃, MeOH | >20:1 | Chiral epoxide-derived substrates |
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: